6-Hydroxyhyoscyamine

Muscarinic Acetylcholine Receptor Alpha-1 Adrenergic Receptor Pharmacological Profiling

6-Hydroxyhyoscyamine (Anisodamine) uniquely combines muscarinic (mAChR) and α1-adrenoceptor antagonism—a dual pharmacology not offered by atropine or scopolamine. As Atropine EP Impurity D, it is indispensable for analytical method validation and QC per USP/EP monographs. It is the obligate biosynthetic intermediate in the H6H-catalyzed conversion of hyoscyamine to scopolamine, essential for metabolic engineering and pathway flux studies. Procure certified reference material for traceable, pharmacopeial-grade results.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B1212979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyhyoscyamine
Synonyms6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14-,15?,16-/m0/s1
InChIKeyWTQYWNWRJNXDEG-ABSNHQIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyhyoscyamine Procurement Guide: Analytical Grade Anisodamine for Muscarinic & Adrenergic Research


6-Hydroxyhyoscyamine (CAS 55869-99-3), also known as anisodamine, is a naturally occurring tropane alkaloid and a biosynthetic intermediate positioned between hyoscyamine and scopolamine in the tropane alkaloid pathway [1]. As a tertiary amine alkaloid with a molecular weight of 305.4 g/mol, it functions as a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist with affinity comparable to atropine and scopolamine, while additionally exhibiting weak α1-adrenoceptor antagonism—a dual pharmacological profile that distinguishes it from its close structural analogs [2]. This compound serves as a critical reference standard for analytical method development, a biosynthetic intermediate for enzymatic studies, and a pharmacological tool for investigating cholinergic and adrenergic signaling crosstalk [3].

Why Atropine, Hyoscyamine, or Scopolamine Cannot Substitute for 6-Hydroxyhyoscyamine in Specialized Research


Despite sharing a common tropane scaffold with atropine (hyoscyamine) and scopolamine, 6-hydroxyhyoscyamine occupies a functionally distinct niche that prevents direct substitution. While atropine and scopolamine lack significant α1-adrenoceptor activity, 6-hydroxyhyoscyamine demonstrates measurable antagonism at α1-adrenoceptors with pKi values of 2.63 against WB-4101 binding and 1.61 against clonidine binding in brain membrane preparations [1]. This dual mAChR/α1-adrenoceptor pharmacology cannot be replicated by combining atropine or scopolamine with other agents without introducing confounding pharmacokinetic variables. Furthermore, 6-hydroxyhyoscyamine serves as the obligate biosynthetic intermediate in the enzymatic conversion of hyoscyamine to scopolamine via hyoscyamine 6β-hydroxylase (H6H), making it irreplaceable for studies of tropane alkaloid biosynthesis and metabolic engineering [2]. Analytical applications requiring 6-hydroxyhyoscyamine as an impurity reference standard for atropine drug substance and product quality control cannot substitute alternative tropane alkaloids due to distinct chromatographic retention and detection characteristics [3].

6-Hydroxyhyoscyamine (Anisodamine): Quantified Differentiation from Atropine, Scopolamine, and Hyoscyamine


Dual mAChR Affinity Plus α1-Adrenoceptor Antagonism: Quantitative Differentiation from Atropine and Scopolamine

6-Hydroxyhyoscyamine demonstrates dual receptor pharmacology that quantitatively distinguishes it from atropine and scopolamine. While all three compounds exhibit similar affinities at the muscarinic acetylcholine receptor (mAChR)—with 6-hydroxyhyoscyamine, scopolamine, and atropine showing comparable binding profiles in displacement assays [1]—only 6-hydroxyhyoscyamine possesses additional measurable α1-adrenoceptor antagonist activity. Specifically, 6-hydroxyhyoscyamine blocks WB-4101 binding to α1-adrenoceptors in rat brain membrane preparations with a pKi value of 2.63, and blocks clonidine binding with a pKi value of 1.61 [2]. Atropine and scopolamine lack this α1-adrenergic component, making 6-hydroxyhyoscyamine uniquely suited for investigations of cholinergic-adrenergic receptor crosstalk.

Muscarinic Acetylcholine Receptor Alpha-1 Adrenergic Receptor Pharmacological Profiling

Analytical Method Validation: Quantified Detection Limits for 6-Hydroxyhyoscyamine in Multi-Alkaloid HPLC Analysis

A validated reversed-phase HPLC method enables simultaneous quantification of 6-hydroxyhyoscyamine alongside hyoscyamine, scopolamine, and apoatropine, with defined sensitivity parameters essential for analytical procurement decisions. The method achieves an absolute limit of detection (LOD) of 0.6 ng for 6-hydroxyhyoscyamine, identical to the LOD for hyoscyamine and lower than the 0.8 ng LOD for scopolamine [1]. This validated method provides high recovery and reproducibility using a Luna C18(2) column with a triethanolamine-free ion-pair mobile phase, offering a preferred alternative to earlier ion-pair chromatographic methods [1]. The comparable sensitivity across alkaloids ensures reliable simultaneous quantification in complex plant matrices.

HPLC Method Development Analytical Validation Quality Control

Enzymatic Conversion Kinetics: 6-Hydroxyhyoscyamine as the Rate-Limiting Intermediate in H6H-Catalyzed Scopolamine Biosynthesis

6-Hydroxyhyoscyamine serves as the obligate intermediate in the two-step conversion of hyoscyamine to scopolamine catalyzed by hyoscyamine 6β-hydroxylase (H6H). Kinetic characterization of purified recombinant H6H from Atropa belladonna reveals differential turnover rates for the two sequential reactions: the first hydroxylation step (hyoscyamine → 6-hydroxyhyoscyamine) proceeds rapidly, whereas the subsequent epoxidation step (6-hydroxyhyoscyamine → scopolamine) occurs slowly under stereochemical inversion of the hydroxyl oxygen [1]. This kinetic asymmetry establishes 6-hydroxyhyoscyamine as a bottleneck intermediate that accumulates during heterologous scopolamine production, making it both a target for protein engineering efforts and a critical analytical marker for monitoring pathway flux [2].

Enzyme Kinetics Biosynthetic Pathway Metabolic Engineering

Pharmacological Potency Differential: CNS Excitatory Effects and Salivary Stimulation Compared to Atropine

Quantitative pharmacological comparison in anesthetized feline models demonstrates that 6-hydroxyhyoscyamine exhibits reduced central nervous system (CNS) excitatory effects relative to atropine. Specifically, 6-hydroxyhyoscyamine was found to be 10% less potent than atropine in eliciting excitatory electroencephalography (EEG) activity in unanesthetized cats and similarly 10% less potent as a salivary stimulus [1]. This reduced CNS penetration and anticholinergic side-effect profile represents a clinically meaningful differentiation from atropine, potentially contributing to the observation that 6-hydroxyhyoscyamine produces fewer adverse reactions than atropine in therapeutic applications [1].

In Vivo Pharmacology CNS Activity Therapeutic Index

Stereochemical Identity and Chiral Purity Requirements for Biological Studies

6-Hydroxyhyoscyamine exists as two natural diastereoisomers with distinct absolute configurations: (3R,6R,2′S)-6β-hydroxyhyoscyamine and (3S,6S,2′S)-6β-hydroxyhyoscyamine, as determined by vibrational circular dichroism (VCD) and IR spectroscopy [1]. The naturally occurring biologically active form is the (6S)-6-hydroxyhyoscyamine stereoisomer, which exhibits specific optical rotation of [α]D −14° [2]. Commercial preparations may contain racemic mixtures of diastereomers, which can confound biological activity assessments given that stereochemical configuration directly impacts receptor binding and enzymatic substrate recognition. The specific stereoisomer identity must be verified for accurate pharmacological and biosynthetic studies.

Stereochemistry Chiral Analysis Biological Activity

6-Hydroxyhyoscyamine: Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Pharmaceutical Impurity Reference Standard for Atropine Drug Substance Quality Control

6-Hydroxyhyoscyamine serves as Atropine Impurity D in pharmacopeial monographs (USP/EP), required for analytical method validation (AMV) and quality control applications during atropine synthesis and formulation [1]. The validated HPLC method with a 0.6 ng LOD provides the analytical framework for impurity quantification, while the compound's distinct chromatographic retention enables reliable separation from atropine, scopolamine, and apoatropine [2]. Procurement of certified reference material ensures traceability against pharmacopeial standards.

Metabolic Engineering and Synthetic Biology of Tropane Alkaloid Biosynthesis

For research groups engineering heterologous scopolamine production in yeast or plant systems, 6-hydroxyhyoscyamine is the essential analytical standard for monitoring pathway flux through the H6H-catalyzed step. The kinetic bottleneck at the epoxidation reaction (6-hydroxyhyoscyamine → scopolamine) makes this intermediate a critical marker for evaluating engineered enzyme variants [1]. Simultaneous HPLC quantification alongside hyoscyamine and scopolamine enables precise measurement of conversion efficiency and identification of rate-limiting nodes [2].

Pharmacological Investigation of Cholinergic-Adrenergic Receptor Crosstalk

Research protocols investigating combined muscarinic and α1-adrenergic signaling require 6-hydroxyhyoscyamine as a unique tool compound. Its dual receptor antagonism profile—mAChR affinity comparable to atropine/scopolamine [1] plus α1-adrenoceptor antagonism with pKi values of 2.63 (WB-4101 binding) [2]—cannot be replicated by atropine or scopolamine alone. Procurement of stereochemically defined (6S)-6-hydroxyhyoscyamine is essential for studies examining microcirculatory improvement in shock states or vasodilatory mechanisms.

Development of Reduced-CNS-Penetration Anticholinergic Agents

The quantitative evidence that 6-hydroxyhyoscyamine exhibits 10% lower CNS excitatory potency and 10% lower salivary stimulation compared to atropine in feline models [1] positions this compound as a reference standard for medicinal chemistry programs targeting anticholinergics with improved therapeutic indices. Procurement supports structure-activity relationship (SAR) studies of tropane alkaloid derivatives designed to maintain peripheral anticholinergic efficacy while minimizing CNS adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyhyoscyamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.